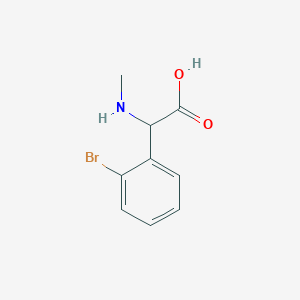
2-(2-Bromophenyl)-2-(methylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brompheniramine , is an organic compound with the chemical formula C₁₀H₁₄BrNO₂. It belongs to the class of antihistamines , which are commonly used to treat allergic reactions and symptoms such as sneezing, itching, and runny nose. Brompheniramine acts by blocking histamine receptors, thereby reducing the effects of histamine in the body.
Preparation Methods
Synthetic Routes:
Bromination of Acetophenone:
Reductive Amination:
Industrial Production: Brompheniramine is commercially synthesized using the above methods. The reagents and conditions are optimized for large-scale production.
Chemical Reactions Analysis
Brompheniramine undergoes several chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the alcohol form.
Substitution: The bromine atom can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed to yield the carboxylic acid and methylamine.
Common reagents include oxidizing agents (such as KMnO₄), reducing agents (NaBH₄), and acid/base catalysts.
Major products:
- Oxidation: 2-(2-Bromophenyl)-2-(methylamino)acetic acid (the starting compound) → this compound (carboxylic acid form)
- Reduction: this compound → 2-(2-Bromophenyl)-2-(methylamino)acetic alcohol
Scientific Research Applications
Brompheniramine has several applications:
Allergy Treatment: It is commonly used as an antihistamine to alleviate allergic symptoms.
Cough and Cold Medications: Brompheniramine is an ingredient in over-the-counter cough and cold medicines.
Research: It serves as a reference compound in pharmacological studies related to histamine receptors.
Mechanism of Action
Brompheniramine competes with histamine for binding to H₁ receptors. By blocking these receptors, it prevents histamine-induced allergic responses. The exact molecular targets and pathways involved are complex and may vary depending on the specific context.
Comparison with Similar Compounds
Brompheniramine is unique due to its combination of bromine substitution, methylamino group, and carboxylic acid functionality. Similar compounds include other antihistamines like chlorpheniramine and diphenhydramine.
Remember that Brompheniramine should be used under medical supervision, and its dosage and administration depend on individual factors. Always consult a healthcare professional before using any medication.
: PubChem. Brompheniramine. Link : RxList. Brompheniramine Maleate. Link
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13) |
InChI Key |
CAJCHDNCIYJSAP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















